molecular formula C25H33ClN6O3 B021512 Phenylalanyl-phenylalanyl-arginine chloromethyl ketone CAS No. 74392-49-7

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone

Cat. No.: B021512
CAS No.: 74392-49-7
M. Wt: 501.0 g/mol
InChI Key: UFXAQJOOAQICNE-HKBOAZHASA-N
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Description

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a synthetic tripeptide known for its potent and specific inhibitory effects on certain proteases, particularly thrombin. This compound is widely used in biochemical research due to its ability to irreversibly inhibit enzymes involved in blood coagulation and other physiological processes .

Mechanism of Action

Target of Action

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, also known as PPACK II, is a potent and specific irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

PPACK II acts by forming a covalent bond with the active site of thrombin, thereby inhibiting its activity . This interaction is irreversible, meaning that once PPACK II has bound to thrombin, it cannot be removed, and the enzyme is permanently inactivated.

Biochemical Pathways

By inhibiting thrombin, PPACK II disrupts the coagulation cascade, preventing the formation of fibrin, the main component of blood clots. This can have a significant impact on conditions such as thrombosis, where blood clots form inappropriately within blood vessels.

The inhibition of kallikreins by PPACK II can affect various biochemical pathways. For instance, it can inhibit the cleavage of atrial natriuretic peptide (ANP 1-126) by kallikreins . ANP is a hormone that helps to regulate blood pressure and fluid balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-phenylalanyl-arginine chloromethyl ketone typically involves the stepwise assembly of the tripeptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the coupling of protected amino acids, such as phenylalanine and arginine, using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products

The major products formed from reactions with this compound are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group by nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is unique due to its high specificity and irreversible inhibition of thrombin. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity and peptide sequences, highlighting the uniqueness of this compound in targeting thrombin .

Properties

CAS No.

74392-49-7

Molecular Formula

C25H33ClN6O3

Molecular Weight

501.0 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide

InChI

InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1

InChI Key

UFXAQJOOAQICNE-HKBOAZHASA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N

sequence

FFR

Synonyms

DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt;  D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; 

Origin of Product

United States

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